![molecular formula C14H16N2OS B3283147 (2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide CAS No. 762215-56-5](/img/structure/B3283147.png)
(2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide
Overview
Description
(2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide, also known as TAK-659, is a promising small molecule inhibitor that has been extensively studied in recent years. This compound belongs to the class of kinase inhibitors and has shown significant potential in treating various types of cancer and autoimmune diseases.
Scientific Research Applications
- Anti-inflammatory Properties : Thiophene-based molecules exhibit anti-inflammatory activity, making them relevant for drug development .
- Anticancer Potential : Certain thiophene derivatives demonstrate promising anticancer properties, which could lead to novel therapies .
- Antimicrobial Activity : Researchers explore thiophene analogs as potential antimicrobial agents .
- Cardiovascular Health : Some thiophene-containing compounds exhibit antihypertensive and anti-atherosclerotic effects .
Organic Electronics and Semiconductors
Thiophene derivatives play a crucial role in organic electronics and material science:
- Organic Field-Effect Transistors (OFETs) : The thiophene ring system contributes to the development of efficient OFETs .
- Organic Light-Emitting Diodes (OLEDs) : Thiophene-based compounds are essential for creating OLEDs with improved performance .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors .
Synthesis Strategies
Various synthetic methods yield thiophene derivatives. Key approaches include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions .
Bioreduction for Drug Intermediates
Whole cells of Rhodotorula glutinis can reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of the blockbuster antidepressant drug duloxetine .
Novel Heterocyclic Compounds
Researchers have synthesized novel heterocyclic compounds from related precursors, exploring their tumor cell growth inhibition activities .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various proteins and enzymes, which play crucial roles in biological processes .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . These interactions often involve binding to the target, which can inhibit or enhance the target’s activity .
Biochemical Pathways
It’s likely that the compound’s interaction with its targets would influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The interaction of similar compounds with their targets can lead to a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(thiophen-2-ylmethyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12/h1-8,13H,9-10,15H2,(H,16,17)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSZPRMSBCSQRU-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.